(S)-2-(1-Aminobutyl)benzonitrile hydrochloride
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Overview
Description
“(S)-2-(1-Aminobutyl)benzonitrile hydrochloride” is likely a chemical compound that contains an amino group and a benzonitrile group. The “(S)” indicates that it is the S-enantiomer of the compound .
Synthesis Analysis
While specific synthesis methods for “(S)-2-(1-Aminobutyl)benzonitrile hydrochloride” were not found, similar compounds are often synthesized using chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . For example, tert-butanesulfinamide is extensively used for asymmetric N-heterocycle synthesis via sulfinimines .Molecular Structure Analysis
The molecular structure of “(S)-2-(1-Aminobutyl)benzonitrile hydrochloride” would likely include a benzonitrile group (a benzene ring with a nitrile group attached) and an aminobutyl group (a four-carbon chain with an amino group attached). The “S” in the name indicates that it is the S-enantiomer, which refers to its stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-(1-Aminobutyl)benzonitrile hydrochloride” would depend on its molecular structure. These could include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
1213492-30-8 |
---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-[(1S)-1-aminobutyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-5-11(13)10-7-4-3-6-9(10)8-12;/h3-4,6-7,11H,2,5,13H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
DGSRIBLEUASEAM-MERQFXBCSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1C#N)N.Cl |
SMILES |
CCCC(C1=CC=CC=C1C#N)N.Cl |
Canonical SMILES |
CCCC(C1=CC=CC=C1C#N)N.Cl |
Origin of Product |
United States |
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